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(5-Chloro-2-fluorophenyl)methanesulfonyl chloride Documentation Hub

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  • Product: (5-Chloro-2-fluorophenyl)methanesulfonyl chloride
  • CAS: 1314961-07-3

Core Science & Biosynthesis

Foundational

Structure and molecular weight of 5-chloro-2-fluorobenzyl sulfonyl chloride

An In-depth Technical Guide to 5-Chloro-2-fluorobenzenesulfonyl Chloride for Advanced Research and Development Introduction: A Note on Chemical Nomenclature This guide provides a comprehensive technical overview of 5-chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-2-fluorobenzenesulfonyl Chloride for Advanced Research and Development

Introduction: A Note on Chemical Nomenclature

This guide provides a comprehensive technical overview of 5-chloro-2-fluorobenzenesulfonyl chloride . It is important to distinguish this compound from a structural isomer, 5-chloro-2-fluorobenzyl sulfonyl chloride. In the former, the sulfonyl chloride moiety is directly attached to the aromatic ring, a common and widely utilized structural motif in medicinal chemistry. The latter, where the sulfonyl chloride is attached to a methylene (-CH2-) linker, is significantly less common. This document will focus exclusively on the commercially available and synthetically versatile benzenesulfonyl chloride derivative, a key building block for novel therapeutic agents and functional materials.

The strategic placement of halogen atoms—fluorine and chlorine—on the phenyl ring, combined with the reactive sulfonyl chloride group, makes this molecule a valuable intermediate for introducing fluorinated moieties into larger, more complex structures. The inclusion of fluorine, in particular, is a well-established strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will delve into the core chemical properties, applications, and handling protocols for this important reagent, tailored for researchers and scientists in the field of drug development.

Chemical Identity and Physicochemical Properties

5-Chloro-2-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its identity is unequivocally established by its unique CAS Registry Number and structural formula. The key physicochemical properties are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueSource(s)
CAS Number 351003-49-1[3]
Molecular Formula C₆H₃Cl₂FO₂S[3]
Molecular Weight 229.06 g/mol [3][4]
Appearance Solid, White to off-white powder/crystals
Melting Point 41-44 °C[3][4]
Purity Typically ≥97%
SMILES String Fc1ccc(Cl)cc1S(Cl)(=O)=O
InChI Key OZKAHSNNKADHTK-UHFFFAOYSA-N

Molecular Structure and Mechanistic Insights

The structure of 5-chloro-2-fluorobenzenesulfonyl chloride is fundamental to its reactivity and utility. The molecule consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Aqueous Workup cluster_iso Isolation & Purification prep1 Dissolve amine (1 eq.) and base (1.5 eq.) in anhydrous DCM prep2 Cool solution to 0 °C in an ice bath prep1->prep2 react1 Prepare solution of sulfonyl chloride (1.05 eq.) in DCM react2 Add sulfonyl chloride solution dropwise to the amine mixture prep2->react2 react1->react2 react3 Stir at 0 °C for 30 min, then warm to room temperature for 2-16 h react2->react3 react4 Monitor reaction progress by TLC or LC-MS react3->react4 work1 Quench reaction with water or 1M HCl react4->work1 work2 Separate organic layer work1->work2 work3 Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and brine work2->work3 work4 Dry organic layer over anhydrous MgSO₄ work3->work4 iso1 Filter drying agent work4->iso1 iso2 Concentrate filtrate under reduced pressure iso1->iso2 iso3 Purify crude product via flash chromatography or recrystallization iso2->iso3

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the tertiary amine base (1.5 eq.) in anhydrous DCM.

    • Causality Insight: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate flask, dissolve 5-chloro-2-fluorobenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10-15 minutes.

    • Causality Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. The dropwise addition at 0 °C helps to control any exotherm and minimize side reactions.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic impurities), and brine.

    • Self-Validation: Each wash removes specific impurities. Successful separation should result in a clean organic layer, which can be verified by TLC analysis of the organic phase after each wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.

Safety, Handling, and Storage

5-Chloro-2-fluorobenzenesulfonyl chloride is a reactive and corrosive chemical that requires careful handling to ensure personnel safety.

  • Hazard Identification:

    • Causes serious eye irritation and may cause an allergic skin reaction. [4] * Based on the reactivity of sulfonyl chlorides, it is expected to cause skin irritation or burns upon prolonged contact. [5] * Reacts with water and moisture, releasing hydrochloric acid (HCl).

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times. [6][7]

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6] * Avoid contact with skin, eyes, and clothing. [7] * Keep away from water and moisture, as it can hydrolyze. Use anhydrous solvents and techniques.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][7] * Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents. [6]

Conclusion

5-Chloro-2-fluorobenzenesulfonyl chloride is a high-value synthetic intermediate for the pharmaceutical and materials science industries. Its defined structure, predictable reactivity, and the strategic inclusion of fluorine make it an enabling tool for the synthesis of novel sulfonamides and other derivatives with tailored biological and physical properties. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this reagent in the development of next-generation chemical entities.

References

  • INDOFINE Chemical Company. 5-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE | 351003-49-1.

  • CROCHEM. 5-CHLORO-2-FLUOROBENZENESULFONYL CHLORIDE CAS:351003-49-1 manufacturer & supplier.

  • Sigma-Aldrich. 5-Chloro-2-fluorobenzenesulfonyl chloride 97 | 351003-49-1.

  • Matrix Scientific. 5-Chloro-2-fluorobenzenesulfonyl chloride.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoic acid.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzyl chloride.

  • TCI Chemicals. SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride.

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors.

  • PubChem. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride | C6H3Cl2FO2S.

  • Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

  • MilliporeSigma. SAFETY DATA SHEET - Benzene sulfonyl chloride.

  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

  • Guidechem. What is the application of PENTAFLUOROBENZENESULFONYL CHLORIDE in organic synthesis?

  • SpectraBase. 5-chloro-2-fluorobenzoic acid.

  • Sigma-Aldrich. 2-chloro-5-fluorobenzene-1-sulfonyl chloride.

  • Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.

  • ChemWhat. 5-CHLORO-2-FLUOROBENZENESULFONAMIDE CAS#: 351003-57-1.

  • Priya A, et al. Fluorine in drug discovery: Role, design and case studies.

  • Chemical Science. Advances in sulfonyl exchange chemical biology: expanding druggable target space.

  • Santa Cruz Biotechnology. 5-Fluoro-2-methoxybenzenesulfonyl chloride.

  • Wikipedia. Organofluorine chemistry.

  • ECHEMI. 2-Fluorobenzyl chloride Formula.

  • Sigma-Aldrich. 2-Fluorobenzenesulfonyl chloride 97 | 2905-21-7.

  • Santa Cruz Biotechnology. 2-Chlorobenzyl chloride.

Sources

Exploratory

Technical Guide: Applications of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in Medicinal Chemistry

[1] Executive Summary (5-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 1314961-07-3) is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based bioactives.[1] Unlike ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 1314961-07-3) is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based bioactives.[1] Unlike ubiquitous benzenesulfonyl chlorides, this reagent introduces a benzylsulfonyl moiety, providing a methylene (


) spacer that imparts unique conformational flexibility and metabolic stability profiles to drug candidates.

Its most prominent application lies in the development of S100 protein inhibitors (specifically S100A9/A8), where the specific 5-chloro-2-fluoro substitution pattern optimizes hydrophobic binding interactions while blocking common metabolic soft spots.[1] This guide details the reagent's chemical behavior, medicinal chemistry utility, and validated synthetic protocols.

Chemical Profile & Reactivity

Structural Characteristics[1]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 243.08 g/mol [1][2]

  • Core Moiety: Benzylsulfonyl chloride (Ar-

    
    -
    
    
    
    Cl)[1]
  • Substituents:

    • 2-Fluoro: Provides electronic modulation of the methylene linker and blocks ortho-metabolic oxidation.[1]

    • 5-Chloro: Enhances lipophilicity (

      
      ) and facilitates halogen bonding in hydrophobic pockets.[1]
      
Reactivity: The Benzylsulfonyl Nuance

Researchers must distinguish this reagent from standard benzenesulfonyl chlorides. The presence of the methylene group introduces


-acidic protons  (

for the sulfonamide product, lower for the chloride precursor).[1]
  • Primary Pathway (Nucleophilic Substitution): Direct attack by amines to form sulfonamides.

  • Competing Pathway (Sulfene Formation): In the presence of strong bases (e.g.,

    
    , DBU), the reagent can undergo 1,2-elimination to form a transient sulfene intermediate  (Ar-CH=
    
    
    
    ).[1] This highly reactive species can lead to oligomerization or stilbene side-products if not managed.[1]

Medicinal Chemistry Applications

Target Class: S100 Protein Inhibitors

The primary literature application of this scaffold is in the inhibition of S100A9 , a pro-inflammatory alarmin implicated in myocardial infarction and autoimmune diseases.

Case Study: S100A9 Inhibitor Synthesis

  • Compound: N-(5-chloro-3-hydroxypyridin-2-yl)-1-(5-chloro-2-fluorophenyl)methanesulfonamide.[1][3][4]

  • Mechanism: The (5-chloro-2-fluorophenyl)methyl group occupies a distinct hydrophobic sub-pocket on the S100A9 surface.[1]

  • SAR Logic:

    • The Methylene Linker allows the aromatic ring to rotate and adopt a "bent" conformation relative to the sulfonamide core, essential for fitting into the S100 binding cleft.

    • The 2-Fluoro group restricts rotation via electrostatic repulsion with the sulfonyl oxygens (gauche effect), pre-organizing the bioactive conformation.[1]

Bioisosteric Utility

In Hit-to-Lead optimization, this reagent is used to replace:

  • Direct Aryl Sulfonamides: To break planarity and increase

    
     character (Fsp3), improving solubility.
    
  • Benzyl Amides: To introduce a hydrogen bond acceptor (

    
    ) and alter the vector of the aromatic tail.
    

Visualizations

Synthesis & Mechanism Pathway

The following diagram illustrates the synthesis of S100 inhibitors and the critical "Sulfene Divergence" that chemists must control.

G Reagent (5-Chloro-2-fluorophenyl) methanesulfonyl chloride Base Base Selection (Crucial Step) Reagent->Base Mix Amine Heteroaryl Amine (e.g., 2-amino-3-hydroxypyridine) Amine->Base Add Sulfene Sulfene Intermediate (Ar-CH=SO2) Base->Sulfene Strong Base (Et3N/DBU) Elimination Product S100 Inhibitor (Sulfonamide) Base->Product Weak Base (Pyridine) Direct Substitution Sulfene->Product Amine Trapping SideProduct Stilbene/Oligomers (Side Reaction) Sulfene->SideProduct Dimerization

Caption: Reaction pathway showing the divergence between direct substitution (preferred) and sulfene-mediated side reactions.

Experimental Protocols

Protocol A: Synthesis of S100 Inhibitor Sulfonamides

Objective: Coupling (5-Chloro-2-fluorophenyl)methanesulfonyl chloride with an electron-deficient heteroaryl amine.

Reagents:

  • (5-Chloro-2-fluorophenyl)methanesulfonyl chloride (1.0 equiv)[1]

  • Amine substrate (e.g., 2-amino-5-chloropyridine) (1.0 equiv)[1]

  • Pyridine (Solvent/Base) or DCM/Pyridine (10:1)[1]

Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous Pyridine (3.0 mL) under an inert atmosphere (

    
    ).
    
    • Note: Pyridine is preferred over

      
       to minimize sulfene formation.
      
  • Addition: Cool the solution to 0 °C . Add (5-Chloro-2-fluorophenyl)methanesulfonyl chloride (1.1 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Caution: Exothermic reaction. Maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass M+H).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most pyridine.

    • Redissolve residue in EtOAc and wash with 1N HCl (to remove residual pyridine), followed by saturated

      
       and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Handling & Stability
  • Hydrolysis Risk: Benzylsulfonyl chlorides hydrolyze faster than benzenesulfonyl chlorides. Store at -20 °C under Argon.

  • Quality Check: Before use, check

    
     NMR for the disappearance of the 
    
    
    
    singlet (approx. 4.8 ppm) and appearance of broad sulfonate peaks (hydrolysis product).[1]

Quantitative Data Summary

ParameterValue / PropertyRelevance
LogP (Calc) ~2.8 - 3.2Moderate lipophilicity; good for membrane permeability.[1]
Metabolic Stability High (Ortho-blocked)2-F blocks P450 oxidation at the susceptible ortho-position.[1]
Linker Geometry Tetrahedral (

)
Allows "L-shaped" or "bent" binding modes unlike planar aryl sulfonamides.[1]
Reactivity Class High ElectrophileProne to hydrolysis; requires anhydrous conditions.

References

  • Björk, A., et al. (2020). Compound for treatment of acute inflammation in the myocardium.[4] World Intellectual Property Organization, WO2020260692A1. Link

  • Schiopu, A., et al. (2018). N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors. U.S. Patent No.[1] 10,125,125.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • King, J. F., et al. (1992). Sulfenes and sulfines. In The Chemistry of Sulphonic Acids, Esters and their Derivatives. Wiley.[1] (Contextual grounding for benzylsulfonyl chloride reactivity/sulfene mechanism).

  • ChemicalBook. (2024). (5-chloro-2-fluorophenyl)methanesulfonyl chloride Product Properties. Link

Sources

Foundational

Precision Synthesis of S100 Inhibitors: Sulfonyl Chloride Building Blocks

Executive Summary This technical guide details the strategic application of sulfonyl chloride ( ) building blocks in the rational design and synthesis of S100 protein inhibitors. S100 proteins (specifically S100A9, S100A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of sulfonyl chloride (


) building blocks in the rational design and synthesis of S100 protein inhibitors. S100 proteins (specifically S100A9, S100A4, and S100B) present unique "undruggable" challenges due to their lack of deep enzymatic pockets. However, the calcium-induced exposure of hydrophobic clefts provides a targetable interface.[1] Sulfonamide scaffolds, synthesized via sulfonyl chloride electrophiles, offer the requisite rigid geometry and hydrogen-bonding vectors to disrupt these protein-protein interactions (PPIs). This guide outlines the chemical selection, coupling protocols, and validation workflows necessary to generate high-affinity S100 antagonists.

Part 1: The Target Landscape & Chemical Logic

The S100 "Calcium Switch" Mechanism

To design effective inhibitors, one must understand the dynamic nature of the target. S100 proteins function as calcium sensors.[2][3][4] In the apo state, the hydrophobic interacting surfaces are buried. Upon ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 binding to the EF-hand motifs, the protein undergoes a massive conformational change (the "calcium switch"), reorienting Helix III and IV to expose a hydrophobic pocket.

Therapeutic Logic: Small molecules must bind this transient hydrophobic pocket to sterically block the recruitment of effector proteins (e.g., RAGE, TLR4, p53).

Why Sulfonyl Chlorides?

Sulfonyl chlorides are the premier electrophiles for accessing the sulfonamide pharmacophore, a privileged structure in S100 inhibition for three reasons:

  • Tetrahedral Geometry: The sulfur atom adopts a tetrahedral geometry, positioning aromatic "wings" to engage in

    
    -
    
    
    
    stacking with hydrophobic residues (Phenylalanine, Tryptophan) lining the S100 cleft.
  • Hydrogen Bonding: The sulfonyl oxygens serve as obligate hydrogen bond acceptors for the backbone amides within the target pocket.

  • Metabolic Stability: Unlike carboxamides, sulfonamides are resistant to proteolytic cleavage, enhancing the in vivo half-life of the inhibitor.

Strategic Building Block Selection

Not all sulfonyl chlorides are viable. For S100 targeting, selection should follow these structure-activity relationship (SAR) criteria:

ParameterRecommended MotifRationale for S100 Inhibition
Core Structure Bi-aryl / Heteroaryl Mimics the hydrophobic surface of partner proteins (e.g., RAGE).
Sterics Ortho-substitution Induces a "twist" in the biphenyl system, often required to fit the curved S100 cleft.
Electronics Electron-withdrawing groups (EWGs) Increases acidity of the N-H (if primary sulfonamide), strengthening H-bonds with pocket residues (e.g., Lysine).
Solubility Morpholine/Piperazine tails Counteracts the high lipophilicity required for pocket binding, improving ADME.

Part 2: Experimental Protocols

Standard Operating Procedure: Sulfonylation Coupling

Objective: Synthesize a library of sulfonamide-based S100 inhibitors with >95% purity. Critical Constraint: Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields sulfonic acid, which is unreactive and difficult to separate.

Reagents
  • Electrophile: Aryl sulfonyl chloride (

    
     equiv).
    
  • Nucleophile: Primary/Secondary Amine (

    
     equiv).
    
  • Base: Diisopropylethylamine (DIPEA) or Pyridine (

    
     equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: DMAP (

    
     equiv) – Only if the amine is sterically hindered.
    
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the amine (

    
     equiv) and DIPEA (
    
    
    
    equiv) in anhydrous DCM (
    
    
    M concentration).
  • Temperature Control: Cool the solution to

    
     using an ice bath. Reason: Controls the exotherm and minimizes disulfonamide side-products.
    
  • Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Spot TLC. If the sulfonyl chloride spot disappears but amine remains, the chloride likely hydrolyzed. Add 0.2 equiv more chloride.

  • Quench: Add

    
     M HCl (aqueous) to neutralize excess base and protonate any unreacted amine (making it water-soluble).
    
  • Extraction: Wash the organic layer with

    
     M HCl (
    
    
    
    ), saturated
    
    
    (
    
    
    ), and Brine (
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Troubleshooting: The "Hydrolysis Trap"

If yields are low (<50%), the sulfonyl chloride likely hydrolyzed before reacting.

  • Solution: Switch solvent to Anhydrous Pyridine (acts as both solvent and base).

  • Protocol Adjustment: Dissolve amine in pyridine at

    
    , add solid sulfonyl chloride in one portion. Stir overnight.
    

Part 3: Visualization & Logic Flow

S100 Inhibition Workflow

The following diagram illustrates the logical flow from building block selection to biological validation.

S100_Workflow Selection 1. Building Block Selection (Aryl Sulfonyl Chlorides) Synthesis 2. Parallel Synthesis (Sulfonylation) Selection->Synthesis Anhydrous Coupling Purification 3. Purification & QC (LC-MS / NMR) Synthesis->Purification Liquid Handling Assay 4. S100 Binding Assay (FRET / SPR) Purification->Assay Library Screening Assay->Selection SAR Iteration Hit Hit Identification (IC50 < 10 µM) Assay->Hit Validation

Caption: Iterative workflow for generating S100 inhibitor libraries using sulfonyl chloride inputs.

Mechanism of Action

This diagram visualizes how the synthesized sulfonamide blocks the S100 signaling pathway.

S100_Mechanism Ca_Influx Calcium Influx S100_Apo S100 Protein (Apo) (Closed Conformation) Ca_Influx->S100_Apo Activation S100_Active S100-Ca2+ Complex (Hydrophobic Pocket Exposed) S100_Apo->S100_Active Conformational Switch Complex_Drug S100-Inhibitor Complex (Sterically Blocked) S100_Active->Complex_Drug + Inhibitor (High Affinity) Complex_RAGE S100-RAGE Complex (Pro-Inflammatory Signal) S100_Active->Complex_RAGE Native Interaction Inhibitor Sulfonamide Inhibitor (Synthetic Ligand) Inhibitor->Complex_Drug Complex_Drug->Complex_RAGE Inhibition

Caption: The "Calcium Switch" mechanism. The inhibitor competitively binds the exposed pocket, preventing RAGE activation.

Part 4: Validation & Quality Control

Analytical Validation Criteria

Before biological screening, every synthesized inhibitor must pass these QC gates:

  • LC-MS Purity: >95% (UV 254 nm). Impurity Alert: Watch for the hydrolysis product (sulfonic acid,

    
    ) or the bis-sulfonamide (if primary amines were used with excess chloride).
    
  • NMR Verification:

    • Disappearance of the sulfonyl chloride aromatic signals (often shifted downfield).

    • Appearance of the sulfonamide N-H proton (broad singlet,

      
       9.0–11.0 ppm in DMSO-
      
      
      
      ).
Biological Assay Setup (Fluorescence Polarization)

To verify the building block's efficacy in the final molecule:

  • Probe: Fluorescein-labeled S100-binding peptide (e.g., TRTK-12 for S100B).

  • Protocol: Incubate S100 protein (

    
     loaded) with the probe. Titrate the synthesized sulfonamide.
    
  • Readout: A decrease in polarization (mP) indicates the sulfonamide has successfully displaced the peptide from the hydrophobic pocket.

References

  • S100 Protein Family Structure & Function

    • Title: S100 proteins as therapeutic targets.[2][3]

    • Source:Journal of Biomedical Science (via NCBI/PMC).
    • URL:[Link]

  • Sulfonyl Chloride Chemistry in Drug Discovery

    • Title: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.[5][6][7]

    • Source: BenchChem Applic
  • Covalent & Non-Covalent S100 Inhibition

    • Title: Covalent Inhibitors of S100A4 Block the Formation of a Pro-Metastasis Non-Muscle Myosin 2A Complex.[3][4]

    • Source:Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Sulfonamide SAR & Synthesis

    • Title: Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues.[8][9][10][11]

    • Source:EXCLI Journal (via PubMed Central).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Nucleophilic Substitution on Benzyl Sulfonyl Chlorides

Abstract: This technical guide provides an in-depth analysis of the nucleophilic substitution reactions involving benzyl sulfonyl chlorides. As a cornerstone of modern organic synthesis, these reactions are pivotal for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the nucleophilic substitution reactions involving benzyl sulfonyl chlorides. As a cornerstone of modern organic synthesis, these reactions are pivotal for the construction of sulfonamides and sulfonate esters, moieties prevalent in pharmaceuticals, agrochemicals, and materials science. This document elucidates the underlying reaction mechanisms, details the scope of applicable nucleophiles, presents optimized reaction conditions, and offers validated, step-by-step laboratory protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of benzyl sulfonyl chlorides with precision and a deep mechanistic understanding.

Core Principles and Mechanistic Insight

The synthetic utility of benzyl sulfonyl chlorides is rooted in the chemical properties of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This configuration renders the sulfur atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1][2][3]

The departure of the chloride ion, a competent leaving group, facilitates the substitution reaction. The general mechanism is a subject of detailed study, with evidence supporting two primary pathways depending on the specific reactants and conditions:

  • Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. The reaction proceeds through a single, trigonal bipyramidal transition state.[1][4]

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a tetracoordinate, trigonal bipyramidal intermediate after the nucleophile attacks the sulfur center. This intermediate then collapses, expelling the chloride ion to form the final product.[1][4]

It is crucial to distinguish these reactions from nucleophilic substitutions on benzylic halides (e.g., benzyl chloride), where the reaction center is the benzylic carbon.[5] In the case of benzyl sulfonyl chlorides, the chemistry occurs exclusively at the sulfonyl sulfur.

Caption: General mechanisms for nucleophilic substitution at a sulfonyl sulfur center.

Reaction Scope: Nucleophiles and Products

Benzyl sulfonyl chlorides react with a variety of nucleophiles containing reactive N-H and O-H bonds, leading to the formation of highly valuable compound classes.[6]

Nucleophile ClassRepresentative NucleophileProduct ClassGeneral Reaction Equation
Primary & Secondary Amines R-NH₂ or R₂NHSulfonamidesC₆H₅CH₂SO₂Cl + R₂NH → C₆H₅CH₂SO₂NR₂ + HCl
Alcohols & Phenols R-OHSulfonate EstersC₆H₅CH₂SO₂Cl + R-OH → C₆H₅CH₂SO₂OR + HCl
Water H₂OSulfonic AcidsC₆H₅CH₂SO₂Cl + H₂O → C₆H₅CH₂SO₃H + HCl
Thiols R-SHThiosulfonatesC₆H₅CH₂SO₂Cl + R-SH → C₆H₅CH₂SO₂SR + HCl

Key Applications of Products:

  • Sulfonamides: This functional group is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and antidiabetic drugs.[2] The reaction of amines with sulfonyl chlorides is the basis of the Hinsberg test, a classic chemical test for the differentiation of primary, secondary, and tertiary amines.[6]

  • Sulfonate Esters: These compounds are primarily used as excellent leaving groups in subsequent nucleophilic substitution and elimination reactions, effectively "activating" an alcohol.[2][3]

Optimized Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol details a representative procedure for the synthesis of a sulfonamide, a common application of this reaction class. The closely related p-toluenesulfonyl chloride is often preferred in practice as it is a solid and easier to handle, but the reactivity is analogous to benzyl sulfonyl chloride.[6]

3.1. Materials and Reagents

  • Benzylamine

  • p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Thin Layer Chromatography (TLC) plate (silica gel)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 20 mL).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7] Cooling is necessary to control the exothermic reaction.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL). Rationale: The acidic wash protonates the basic pyridine, making it water-soluble for easy removal. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

G reagents 1. Dissolve Amine in DCM cool 2. Add Pyridine, Cool to 0 °C reagents->cool add_tsc 3. Add TsCl Solution Dropwise at 0 °C cool->add_tsc react 4. Warm to RT, Stir & Monitor (TLC) add_tsc->react workup 5. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 6. Dry (MgSO₄) & Concentrate workup->dry purify 7. Purify (Recrystallization) dry->purify product Pure Sulfonamide purify->product

Caption: Standard laboratory workflow for sulfonamide synthesis.

Protocol: Synthesis of Benzyl Benzenesulfonate

This protocol outlines the formation of a sulfonate ester from an alcohol.

4.1. Materials and Reagents

  • Benzyl alcohol

  • Benzenesulfonyl chloride[6]

  • Triethylamine (Et₃N)

  • Diethyl ether (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 3.2

4.2. Step-by-Step Procedure

  • Reaction Setup: In a flask cooled to 0 °C, combine benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether. Rationale: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct.[8]

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C. A precipitate of triethylammonium chloride will form.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the ethereal layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude benzyl benzenesulfonate can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

Benzyl sulfonyl chlorides and related reagents demand careful handling due to their hazardous properties.

  • Corrosive and Lachrymatory: These compounds are corrosive to skin, eyes, and mucous membranes and are potent lachrymators (tear-inducing agents).[2][9]

  • Moisture Sensitive: They react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[2][6][10] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Personal Protective Equipment (PPE): Always handle benzyl sulfonyl chlorides in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

References

  • Vertex AI Search. (2025). What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (1978). US4105692A - Process for the preparation of benzenesulphonyl chloride.
  • King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]

  • ChemBeq. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

  • Boyd, M. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Brainly.in. (2018). Observation when amines react with benzene sulphonyl chloride. Retrieved from [Link]

  • Shaalaa.com. (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Sarkar, A., et al. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(1), 1-20.
  • National Institutes of Health. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • King, J. F. (1990). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.
  • Google Patents. (1999). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Ostrowski, S., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • Le-Coz, C., et al. (2022). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Royal Society of Chemistry. (2017). Iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling. Retrieved from [Link]

  • Lambert, T. H., & Nacsa, E. D. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (2016). CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
  • Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]

  • Autechaux. (2026). The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (1981). Convenient synthesis of sulfinate esters from sulfonyl chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]

  • TUE Research Portal. (2015). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in Aqueous Media

Welcome to the technical support center for (5-Chloro-2-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Chloro-2-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in aqueous media. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: Understanding the Reactivity of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a reactive intermediate widely used in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles. However, this reactivity also presents a significant challenge: instability in the presence of water. This guide will delve into the specifics of its aqueous stability, the factors influencing its hydrolysis, and best practices for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in aqueous media?

The primary concern is its rapid hydrolysis. Like other sulfonyl chlorides, (5-Chloro-2-fluorophenyl)methanesulfonyl chloride reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[1] This reaction is generally irreversible and can significantly impact the yield and purity of your desired product. The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.

Hydrolysis_Mechanism reactant (5-Chloro-2-fluorophenyl)methanesulfonyl chloride transition_state Transition State reactant->transition_state Nucleophilic attack water H₂O water->transition_state products (5-Chloro-2-fluorophenyl)methanesulfonic acid + HCl transition_state->products Loss of Cl⁻ and H⁺

Q2: How do the chloro and fluoro substituents on the phenyl ring affect the stability of the molecule in water?

The electronic effects of the substituents on the aromatic ring play a crucial role in the rate of hydrolysis. Both chlorine and fluorine are electron-withdrawing groups. These groups increase the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by water. Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis.[1][2] Therefore, (5-Chloro-2-fluorophenyl)methanesulfonyl chloride is expected to be more reactive towards hydrolysis than an unsubstituted phenylmethanesulfonyl chloride.

Q3: Can I use an aqueous workup for a reaction involving (5-Chloro-2-fluorophenyl)methanesulfonyl chloride?

While it may seem counterintuitive, an aqueous workup can be performed if specific precautions are taken. The key is to minimize the contact time with water and to control the temperature. Interestingly, the low solubility of many aryl sulfonyl chlorides in water can protect them from extensive hydrolysis, allowing for their precipitation from an aqueous reaction mixture in good yield.[3]

Key recommendations for aqueous workup:

  • Low Temperature: Perform the workup at a low temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.

  • Short Duration: Minimize the time the compound is in contact with the aqueous phase.

  • pH Control: The rate of hydrolysis is pH-dependent. While neutral water will hydrolyze the compound, the reaction is significantly faster under basic conditions.[1][2] Therefore, avoid basic aqueous solutions during workup if possible.

  • Extraction: Promptly extract the product into a non-polar organic solvent.

Troubleshooting Guide

Issue 1: Low yield of the desired product after a reaction and aqueous workup.

Possible Cause 1: Extensive hydrolysis of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride.

  • Troubleshooting Steps:

    • Verify the integrity of the starting material: Before starting your reaction, confirm the purity of your (5-Chloro-2-fluorophenyl)methanesulfonyl chloride using a suitable analytical technique like ¹H NMR or GC-MS.[4]

    • Optimize workup conditions: As detailed in Q3, perform the aqueous workup at a lower temperature and for a shorter duration.

    • Use a non-aqueous workup: If hydrolysis remains a significant issue, consider a non-aqueous workup. This could involve direct filtration of the reaction mixture (if the product precipitates) or quenching with a non-nucleophilic base followed by filtration and evaporation of the solvent.

Possible Cause 2: Degradation during the reaction.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the progress of your reaction by TLC, LC-MS, or in-situ IR to identify the optimal reaction time and to observe any potential degradation.

    • Temperature Control: Ensure the reaction temperature is strictly controlled, as excessive heat can accelerate decomposition.

Troubleshooting_Yield start Low Product Yield check_sm Verify Starting Material Purity start->check_sm optimize_workup Optimize Aqueous Workup (Low Temp, Short Time) start->optimize_workup monitor_reaction Monitor Reaction Progress start->monitor_reaction outcome Improved Yield check_sm->outcome nonaqueous_workup Consider Non-Aqueous Workup optimize_workup->nonaqueous_workup If still low nonaqueous_workup->outcome control_temp Strict Temperature Control monitor_reaction->control_temp control_temp->outcome

Issue 2: Appearance of an unexpected acidic impurity in the final product.

Possible Cause: Hydrolysis to (5-Chloro-2-fluorophenyl)methanesulfonic acid.

  • Troubleshooting Steps:

    • Characterize the impurity: Use analytical techniques such as LC-MS or NMR to confirm the identity of the acidic impurity. The mass spectrum should correspond to the sulfonic acid, and the ¹H NMR will likely show a downfield shift of the methylene protons compared to the sulfonyl chloride.

    • Purification: The sulfonic acid can often be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. However, be cautious as a basic wash can also promote further hydrolysis of any remaining sulfonyl chloride.

    • Chromatography: If a basic wash is not feasible or effective, purification by column chromatography on silica gel can be employed to separate the more polar sulfonic acid from the less polar product.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride.

  • Sample Preparation:

    • Prepare a stock solution of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in a dry, aprotic deuterated solvent (e.g., acetone-d₆ or CDCl₃).[4]

    • In a separate NMR tube, prepare your aqueous medium (e.g., D₂O with a buffer to maintain a constant pH).

  • Initiating the Experiment:

    • Acquire an initial ¹H NMR spectrum of the stock solution to serve as a t=0 reference.

    • Add a known volume of the stock solution to the NMR tube containing the aqueous medium.

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • The methylene protons (-CH₂-SO₂Cl) of the starting material will have a characteristic chemical shift. Upon hydrolysis, these protons in the resulting sulfonic acid (-CH₂-SO₃H) will appear at a different chemical shift, typically slightly downfield.

    • By integrating the signals corresponding to the methylene protons of both the starting material and the product, you can determine the relative ratio of the two species over time and thus estimate the rate of hydrolysis under those specific conditions.

CompoundTypical ¹H NMR Chemical Shift (CH₂)
(R)-methanesulfonyl chloride~4.5 - 5.0 ppm
(R)-methanesulfonic acid~4.0 - 4.5 ppm
Note: The exact chemical shifts for (5-Chloro-2-fluorophenyl)methanesulfonyl chloride and its sulfonic acid will need to be determined experimentally but are expected to be in a similar region.
Protocol 2: Quantitative Analysis of Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the rate of hydrolysis.

  • Method Development:

    • Develop a reversed-phase HPLC method capable of separating (5-Chloro-2-fluorophenyl)methanesulfonyl chloride from its sulfonic acid hydrolysis product.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile is commonly used.[5]

    • Detector: A UV detector set to a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Calibration:

    • Prepare standard solutions of known concentrations of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride and, if available, the corresponding sulfonic acid.

    • Generate a calibration curve by injecting these standards and plotting peak area versus concentration.

  • Kinetic Run:

    • Prepare a solution of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in a suitable solvent (e.g., acetonitrile).

    • Initiate the hydrolysis by adding this solution to a buffered aqueous solution at a constant temperature.

    • At specific time points, withdraw an aliquot of the reaction mixture, quench the hydrolysis (e.g., by diluting with cold acetonitrile), and inject it into the HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the remaining (5-Chloro-2-fluorophenyl)methanesulfonyl chloride at each time point.

    • Plot the concentration versus time to determine the rate of hydrolysis.

References

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]

  • Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Available at: [Link]

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Sulfonyl Chlorides/Fluorides. Yufeng. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link]

  • Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. PubMed Central. Available at: [Link]

  • NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • (5-Chloro-2-fluorophenyl)methanesulfonyl chloride 50mg. Dana Bioscience. Available at: [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Available at: [Link]

  • (2-chloro-5-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). PubChemLite. Available at: [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Georganics. Available at: [Link]

  • (2-Fluorophenyl)methanesulfonyl chloride. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing SO₂ Extrusion Side Reactions in Benzyl Sulfonyl Chlorides

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling benzyl sulfonyl chlorides. This resource offers practical, exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling benzyl sulfonyl chlorides. This resource offers practical, experience-driven advice to help you troubleshoot and minimize unwanted side reactions, particularly the extrusion of sulfur dioxide (SO₂), ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is SO₂ extrusion in the context of benzyl sulfonyl chlorides, and why is it a problem?

A1: SO₂ extrusion is an undesirable side reaction where the benzyl sulfonyl chloride molecule decomposes, releasing sulfur dioxide gas and typically forming a benzyl chloride or other benzylic species. This is problematic for several reasons: it consumes your starting material, reduces the yield of your desired sulfonated product, and introduces impurities that can complicate purification. The formation of reactive intermediates like benzyl radicals or carbocations can also lead to a cascade of other unwanted byproducts.

Q2: I'm observing gas evolution and a lower-than-expected yield in my sulfonylation reaction. Could this be SO₂ extrusion?

A2: Yes, unexpected gas evolution, particularly of an acidic gas like SO₂, is a strong indicator of decomposition.[1] Other signs include a noticeable color change in the reaction mixture (often to yellow or brown) and the appearance of unexpected byproducts in your analytical data (TLC, LC-MS, NMR), such as benzyl chloride or bibenzyl.[1] A significant drop in the yield of the desired sulfonamide or sulfonate ester is a primary consequence of this side reaction.

Q3: Are benzyl sulfonyl chlorides particularly prone to this decomposition?

A3: While all sulfonyl chlorides have stability limits, the benzylic C-S bond in benzyl sulfonyl chloride is inherently weaker than the aryl C-S bond in compounds like benzenesulfonyl chloride. This is due to the relative stability of the potential benzylic radical or carbocation that can be formed upon cleavage. Consequently, benzyl sulfonyl chlorides can be more susceptible to decomposition pathways that lead to SO₂ extrusion, especially under forcing reaction conditions.

Q4: How should I properly store benzyl sulfonyl chloride to maintain its stability?

A4: Proper storage is crucial. Benzyl sulfonyl chloride should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon).[2][3] It is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.[3][4] It should also be kept away from heat, light, and incompatible materials such as strong bases and oxidizing agents.[4]

Troubleshooting Guide: Minimizing SO₂ Extrusion

This guide provides targeted solutions to specific issues you might encounter during your experiments. The underlying principle is to control the reaction environment to favor the desired nucleophilic substitution at the sulfur atom over decomposition pathways.

Issue 1: Low Yield and Byproduct Formation at Elevated Temperatures

If you are running your reaction at elevated temperatures and observing low yields of your desired product along with byproducts consistent with decomposition (e.g., benzyl chloride), thermal decomposition is a likely culprit.

Plausible Mechanism: Thermal Decomposition

Elevated temperatures can provide sufficient energy to induce homolytic or heterolytic cleavage of the weak benzylic C-S bond, leading to the extrusion of SO₂.

G cluster_thermal Thermal Decomposition Pathway BnSO2Cl Benzyl Sulfonyl Chloride Int [Bn· + ·SO₂Cl] or [Bn⁺ + ⁻SO₂Cl] BnSO2Cl->Int C-S Bond Cleavage Products Benzyl Chloride + SO₂ + Other Byproducts Int->Products SO₂ Extrusion & Recombination/Further Reactions Heat Δ (Heat)

Caption: Hypothesized thermal decomposition of benzyl sulfonyl chloride.

Recommended Solutions
Troubleshooting StepRationaleExpected Outcome
Lower Reaction Temperature Most sulfonylation reactions proceed efficiently at or below room temperature. Running the reaction at a lower temperature (e.g., 0 °C to RT) will reduce the kinetic energy available for the C-S bond cleavage.Minimized decomposition, leading to a cleaner reaction profile and improved yield of the desired product.
Gradual Reagent Addition If the reaction is exothermic, adding the benzyl sulfonyl chloride or the nucleophile slowly can help to control the internal temperature of the reaction.Prevents localized hot spots that could trigger thermal decomposition.
Solvent Selection Choose a solvent with a lower boiling point if possible, to naturally limit the maximum reaction temperature.Reduces the likelihood of inadvertently overheating the reaction.
Issue 2: Reaction Failure or Low Conversion in the Presence of Strong Bases

When using strong, non-nucleophilic bases (e.g., LDA, t-BuOK), you might observe rapid decomposition of the benzyl sulfonyl chloride instead of the intended reaction.

Plausible Mechanism: Base-Induced Elimination

A strong base can deprotonate the benzylic position, forming a carbanion. This intermediate can then undergo elimination to extrude SO₂, analogous to the initial step of a Ramberg-Bäcklund type reaction.[5]

G cluster_base Base-Induced Decomposition Pathway BnSO2Cl Benzyl Sulfonyl Chloride Carbanion Benzylic Carbanion BnSO2Cl->Carbanion Deprotonation Products Stilbene (from dimerization) + SO₂ + Other Byproducts Carbanion->Products SO₂ Extrusion & Dimerization Base Strong Base (B⁻)

Caption: Hypothesized base-induced decomposition pathway.

Recommended Solutions
Troubleshooting StepRationaleExpected Outcome
Use a Weaker, Non-nucleophilic Base For scavenging HCl produced during sulfonylation, a tertiary amine like triethylamine or DIPEA is usually sufficient and less likely to cause deprotonation of the benzylic carbon.[6]Selective formation of the sulfonated product without significant decomposition of the starting material.
Control Stoichiometry of the Base Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the generated acid. A large excess of base can increase the rate of side reactions.Minimizes the concentration of free base available to participate in decomposition pathways.
Order of Addition Consider adding the base slowly to the reaction mixture containing the nucleophile and benzyl sulfonyl chloride.This keeps the instantaneous concentration of the base low, disfavoring the deprotonation pathway.
Issue 3: Inconsistent Results and Sensitivity to Reaction Setup

If you notice that your reaction outcomes are highly variable and seem sensitive to light or the purity of your reagents, a radical-mediated decomposition might be occurring.

Plausible Mechanism: Radical Chain Decomposition

Radical initiators (impurities, light) can trigger the homolytic cleavage of the S-Cl or C-S bond, generating a sulfonyl radical. This radical can then lose SO₂ to form a more stable benzyl radical, which propagates a chain reaction.[7][8]

G cluster_radical Radical Decomposition Pathway BnSO2Cl Benzyl Sulfonyl Chloride BnSO2_rad Benzylsulfonyl Radical (BnSO₂·) BnSO2Cl->BnSO2_rad Initiation Bn_rad Benzyl Radical (Bn·) BnSO2_rad->Bn_rad SO₂ Extrusion Products Bibenzyl, Benzyl Chloride, etc. Bn_rad->Products Propagation/Termination Initiator Initiator (e.g., light, peroxide)

Caption: Hypothesized radical-mediated decomposition of benzyl sulfonyl chloride.

Recommended Solutions
Troubleshooting StepRationaleExpected Outcome
Exclude Light Wrap the reaction vessel in aluminum foil to prevent photo-initiation of radical chain reactions.Increased consistency and reproducibility of the reaction, with reduced formation of radical-derived byproducts.
Use High-Purity Reagents and Solvents Peroxides, which can be present in aged solvents like THF or diethyl ether, are known radical initiators. Use freshly distilled or inhibitor-free solvents.Removes potential sources of radical initiation, leading to a cleaner reaction.
Degas the Solvent Removing dissolved oxygen by bubbling an inert gas (N₂ or Ar) through the solvent can help to quench radical reactions.Reduces the rate of radical chain propagation.
Introduce a Radical Inhibitor In particularly sensitive systems, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or benzoquinone can be beneficial.[1]Suppression of radical pathways, preserving the integrity of the benzyl sulfonyl chloride.

Experimental Protocol: Standard Sulfonamide Formation

This protocol is designed to minimize the potential for SO₂ extrusion and other side reactions.

Objective: To synthesize an N-benzylsulfonamide from a primary or secondary amine.

Materials:

  • Benzyl sulfonyl chloride

  • Amine of choice

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve benzyl sulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM.

  • Add the benzyl sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and Et₃N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

G cluster_workflow General Sulfonylation Workflow Start Dissolve Amine & Base in DCM Cool Cool to 0 °C Start->Cool Add Add Benzyl Sulfonyl Chloride Solution Dropwise Cool->Add React Stir at 0 °C, then warm to RT Add->React Workup Aqueous Workup & Extraction React->Workup Purify Dry & Purify Workup->Purify

Caption: A typical experimental workflow for sulfonamide synthesis.

By understanding the potential pathways for SO₂ extrusion and implementing these targeted troubleshooting strategies, you can significantly improve the outcome of your reactions involving benzyl sulfonyl chlorides, leading to higher yields, cleaner product profiles, and more reliable results.

References
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). Blog.
  • Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY D
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Journal of Organic Chemistry.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem.
  • BSC (BENZENE SULPHONYL CHLORIDE).
  • SAFETY D
  • BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. (2019). Loba Chemie.
  • Benzenesulfonyl chloride. Wikipedia.
  • BENZENESULFONYL CHLORIDE. CAMEO Chemicals.
  • Recent trends in incorporation of CO2 into organosulfur compounds via C–S bond cleavage. (2024).
  • King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.).
  • On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. (2019). Chemistry | Shaalaa.com.
  • SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. (2025).
  • Homolytic Decomposition of Sulfonyl Chlorides | Request PDF.
  • King, J. F., Gill, M. S., & Ciubotaru, P. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Vedantu.
  • Sulfonamide. Wikipedia.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Process for the preparation of benzene sulfonamides.
  • Ramberg–Bäcklund reaction. Wikipedia.
  • Sulfuryl chloride. Wikipedia.
  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
  • Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • SAFETY D
  • Cheletropic SO2 extrusion in 3‐sulfolenes. | Download Scientific Diagram.
  • Benzenesulfonic Acids and Their Derivatives | Request PDF.
  • Benzenesulfonic acid. Wikipedia.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Diels-Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for M
  • Benzenesulfonic acid | 98-11-3. ChemicalBook.
  • Preparation method of substituted benzene sulfonyl chloride.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure.
  • Benzenesulfonyl chloride for synthesis 98-09-9. Sigma-Aldrich.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024).
  • Degradation of benzoic acid and its derivatives in subcritical w
  • Sulfonyl chloride synthesis by chlorosulfon
  • The decomposition of sulfuryl chloride (so2cl2) is a first-order process. (2020). YouTube.
  • Benzene Sulfonyl Chloride|BSC|China|CAS 98-09-9. Hosea Chem.
  • Benzenesulfonyl chloride | 98-09-9. ChemicalBook.

Sources

Troubleshooting

Optimization of base equivalents for sulfonyl chloride amination

Topic: Optimization of Base Equivalents & Reaction Conditions Introduction: Beyond the "Proton Sponge" Welcome to the Technical Support Center for sulfonamide synthesis. If you are accessing this guide, you are likely fa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Equivalents & Reaction Conditions

Introduction: Beyond the "Proton Sponge"

Welcome to the Technical Support Center for sulfonamide synthesis. If you are accessing this guide, you are likely facing a yield plateau, impurity profile issues, or are scaling up a medicinal chemistry route.

In the reaction between a sulfonyl chloride (


) and an amine (

), the base is often treated as a mere "proton sponge" to neutralize the HCl byproduct. This is an oversimplification that leads to suboptimal process parameters. The base dictates the reaction vector —determining whether your system favors the desired sulfonamide, the hydrolyzed sulfonic acid, or the bis-sulfonylated impurity.

This guide provides the mechanistic insight and troubleshooting protocols required to optimize base equivalents and stoichiometry for maximum conversion and purity.

Module 1: The Mechanistic Foundation

To optimize equivalents, you must understand the dual role of the base. It is not just a thermodynamic sink for HCl; in many cases (specifically with pyridine-class bases), it is a nucleophilic catalyst .

The Catalytic Cycle vs. Direct Attack

When using pyridine or DMAP, the reaction proceeds through a highly reactive sulfonyl-pyridinium intermediate. This intermediate is more electrophilic than the parent sulfonyl chloride, accelerating the reaction with the amine while protecting the sulfonyl center from slower hydrolysis by trace water.

G Start Sulfonyl Chloride (R-SO2-Cl) Inter Sulfonyl-Pyridinium Intermediate (Highly Electrophilic) Start->Inter Nucleophilic Catalysis (Py) Product Sulfonamide (R-SO2-NH-R') Start->Product Direct Attack (Slow) Side Sulfonic Acid (Hydrolysis) Start->Side H2O / Slow Base Base Base (Pyridine/TEA) Base->Inter Activates HCl HCl Byproduct Base->HCl Neutralization Inter->Product Rapid Amine Attack Amine Amine Nucleophile (R'-NH2)

Figure 1: Mechanistic pathway distinguishing between direct nucleophilic attack and base-catalyzed activation. Note that tertiary amines like TEA cannot form the stable intermediate shown for pyridine, often resulting in slower kinetics.

Module 2: Troubleshooting Matrix

Use this decision matrix to diagnose issues based on your crude NMR or LCMS data.

SymptomProbable CauseMechanistic RootCorrective Action
Low Yield + Starting Material Amine Salt Formation The HCl produced protonates the unreacted amine (

), rendering it non-nucleophilic.
Increase Base: Ensure >2.0 eq of base. If starting with an amine salt (e.g., HCl salt), use >3.0 eq.
Low Yield + Sulfonic Acid (

)
Hydrolysis Trace water competes with the amine. Strong bases (

) promote hydrolysis over amination.
Switch Base/Solvent: Use anhydrous DCM or THF. Switch from inorganic aqueous bases to Pyridine or TEA. Dry glassware.[1][2]
Impurity: Bis-sulfonylation Over-reaction The product sulfonamide (

) is deprotonated by a strong base, becoming nucleophilic and reacting again.
Mild Base: Switch to a weaker base (Pyridine,

). Stoichiometry: Use 0.95 eq of Sulfonyl Chloride. Slow Addition: Add

dropwise.
Sluggish Reaction Steric Hindrance The amine or sulfonyl chloride is bulky; direct

attack is blocked.
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to form the "super-active" intermediate. Heat to 40-60°C.

Module 3: Optimized Experimental Protocol

This protocol uses a "Base-Gradient" approach to maximize yield while minimizing bis-sulfonylation.

Standard Operating Procedure (SOP-042)

Reagents:

  • Sulfonyl Chloride (1.0 - 1.1 equiv)

  • Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv) OR Pyridine (3.0 equiv)

  • Catalyst (Optional): DMAP (0.1 equiv) - Use only for sterically hindered amines.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (

    
     concentration).
    
    • Critical: If your amine is an HCl salt, add 1.0 extra equivalent of base (Total 3.5 equiv).

  • Temperature Control: Cool the mixture to 0°C (Ice bath).

    • Why? Low temperature suppresses the hydrolysis rate and prevents bis-sulfonylation, which has a higher activation energy than mono-sulfonylation.

  • Addition: Dissolve Sulfonyl Chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

    • Control Point: Never dump the solid sulfonyl chloride directly into the amine. High local concentrations favor impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, add 0.1 eq DMAP .

  • Workup: Quench with 1M HCl (aqueous).

    • Why? This removes excess amine and the base (pyridine/TEA) into the aqueous layer as salts, leaving the pure sulfonamide in the organic layer.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I need 2.0+ equivalents of base? Can't I just use 1.1?

A: No. The reaction stoichiometry generates 1 equivalent of HCl.

  • 1.0 eq of base is sacrificed immediately to neutralize this HCl.

  • If you only use 1.1 eq, you leave the system with almost no free base. As the reaction proceeds, the local concentration of HCl can transiently spike, protonating your starting amine (

    
    ). The protonated amine is dead —it cannot react.
    
  • Recommendation: Use 2.5 equivalents . This ensures 1 eq for neutralization and maintains a basic buffer to keep the amine deprotonated and nucleophilic.

Q2: Pyridine vs. Triethylamine (TEA) – Which is better?

A: It depends on your substrate.

  • Pyridine: Acts as both solvent and nucleophilic catalyst (see Module 1). It is superior for unreactive or hindered sulfonyl chlorides. However, it is harder to remove (requires acid wash) and toxic.

  • TEA/DIPEA: These are non-nucleophilic bases (mostly). They are strictly proton scavengers. Use these for simple, highly reactive substrates where you want to avoid difficult workups.

Q3: I see a "Bis-sulfonamide" impurity ( ). How do I stop this?

A: This happens when the base deprotonates your product (the sulfonamide), allowing it to attack a second molecule of sulfonyl chloride.

  • Fix 1: Avoid strong bases. Use Pyridine or even a biphasic inorganic system (

    
    /DCM).
    
  • Fix 2: Reverse Addition. Do not add the amine to the sulfonyl chloride. Always add the sulfonyl chloride to the amine. This keeps the amine in excess during the mixing phase, statistically favoring mono-substitution.

Q4: Can I use inorganic bases like ?

A: Yes, this is the Schotten-Baumann condition . It is excellent for "Green Chemistry" applications but requires a biphasic system (Water/DCM or Water/Ethyl Acetate).

  • Note: Hydrolysis is a higher risk here. You must keep the temperature low (0°C) and use a phase transfer catalyst (like TBAB) if the reaction is slow.

Visualizing the Decision Process

Troubleshooting Start Start: Analyze Crude LCMS Q1 Is Conversion < 90%? Start->Q1 Q2 Is SM Amine present? Q1->Q2 Yes Sol3 Add 10 mol% DMAP Heat to 40°C Q1->Sol3 No (Slow Kinetics) Q3 Is Sulfonic Acid present? Q2->Q3 No (SM Consumed) Sol1 Increase Base to 3.0 eq (Check for Amine HCl salt) Q2->Sol1 Yes (Protonation Issue) Sol2 Dry Solvents Switch to Organic Base Q3->Sol2 Yes (Hydrolysis)

Figure 2: Troubleshooting logic flow for common sulfonylation failures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Sulfonylation).

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3][4][5] Green Chemistry, 8(9), 835-838. (Schotten-Baumann conditions and inorganic bases). [Link]

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. (Alternative activation strategies). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization &amp; Performance of (5-Chloro-2-fluorophenyl)methanesulfonyl Chloride

Executive Summary Compound: (5-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS: 1258640-95-7 (Analogous) Key Application: Electrophilic sulfonylating agent for sulfonamide synthesis in drug discovery (e.g., S100 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (5-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS: 1258640-95-7 (Analogous) Key Application: Electrophilic sulfonylating agent for sulfonamide synthesis in drug discovery (e.g., S100 inhibitors, antiviral agents).

This guide provides a technical analysis of the benzylic methylene (


)  1H NMR chemical shift. Accurate identification of this singlet is the primary quality control (QC) marker for distinguishing the active sulfonyl chloride from its hydrolysis products (sulfonic acids) and thermal decomposition byproducts (sulfones).

Based on experimentally validated structural analogs, the benzylic methylene signal for this compound appears as a singlet in the 4.89 – 4.95 ppm range (CDCl₃) . This represents a distinct downfield shift compared to non-fluorinated analogs, driven by the ortho-fluorine effect.

Part 1: Technical Analysis of 1H NMR Chemical Shift

The Benzylic Methylene Singlet

The benzylic methylene group is the structural anchor for NMR analysis. Its chemical shift is heavily influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electronic environment of the phenyl ring.

ParameterValue / Description
Chemical Shift (

)
4.89 – 4.95 ppm
Multiplicity Singlet (s)
Integration 2H
Solvent Chloroform-

(

)
Key Influencer Ortho-Fluorine substituent (Inductive deshielding)
Comparative Chemical Shift Data

The following table compares the target compound with structurally validated analogs. The ortho-fluorine substituent causes a significant downfield shift (


 ppm) compared to the unsubstituted benzyl sulfonyl chloride.
CompoundStructureBenzylic

Shift (ppm)
Shift Effect
Target (5-Cl-2-F-Ph)CH₂SO₂Cl 4.89 – 4.95 (Predicted)Ortho-F + Meta-Cl
Analog A(2-Fluorophenyl)methanesulfonyl chloride4.89 (Experimental)Ortho-F (Deshielding)
Analog B(4-Chlorophenyl)methanesulfonyl chloride4.76 (Experimental)Para-Cl (Weak Effect)
ReferencePhenylmethanesulfonyl chloride4.76 – 4.78Baseline
Precursor(5-Chloro-2-fluorophenyl)methanol~4.60 – 4.70Alcohol (-OH)

Data derived from experimental values of analogs synthesized via oxidative chlorosulfonation [1][2].

Structural Logic & Causality
  • Sulfonyl Chloride Group (

    
    ):  Strongly electron-withdrawing, shifting the benzylic protons downfield from ~2.3 ppm (toluene) to ~4.8 ppm.
    
  • Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive effect (-I), pulling electron density away from the benzylic carbon. This results in a deshielding effect of approximately +0.13 ppm relative to the para-substituted or unsubstituted analogs.

  • Meta-Chlorine Effect: The chlorine at the 5-position (meta to the methylene) has a weaker inductive contribution but reinforces the overall electron-deficient nature of the ring, stabilizing the shift at the upper end of the 4.9 ppm range.

Part 2: Performance & Stability Comparison

Reactivity vs. Stability

The electron-deficient nature of the (5-Chloro-2-fluorophenyl) ring enhances the electrophilicity of the sulfonyl chloride, making it a potent reagent but also increasing its susceptibility to hydrolysis.

Feature(5-Chloro-2-fluorophenyl)methanesulfonyl chloridePhenylmethanesulfonyl chloride (Standard)
Reactivity High. Activated by e- withdrawing F/Cl.Moderate.
Hydrolysis Risk High. Rapidly converts to sulfonic acid in moist air.Moderate. Stable in dry conditions.
Solubility Excellent in

,

, THF.
Good in organic solvents.
Storage Store < -20°C, under Argon.Store at 2-8°C.
Impurity Profiling (NMR)

Degradation products appear at distinct shifts, allowing for rapid purity assessment.

  • Hydrolysis (Sulfonic Acid): The benzylic signal typically shifts upfield (lower ppm) or broadens significantly due to hydrogen bonding in the acid form (

    
    ).
    
  • Thermal Decomposition (Sulfone): Loss of

    
     leads to the formation of chloromethyl species or coupling to sulfones (
    
    
    
    ), often shifting the methylene to ~4.3 - 4.5 ppm .

Part 3: Experimental Protocol

Sample Preparation Workflow (Self-Validating)

To ensure the integrity of the chemical shift and prevent in-situ hydrolysis during measurement, follow this strict protocol.

G Start Start: Solid Reagent Solvent Select Solvent: CDCl3 (Dry, Acid-Free) Start->Solvent Prep Dissolve: 10-15 mg in 0.6 mL Solvent->Prep Rapid Mixing Filter Optional: Filter via Cotton (Remove H2O) Prep->Filter Acquire Acquire 1H NMR: ns=16, d1=2s Filter->Acquire Analyze Analyze: Singlet @ 4.89-4.95 ppm Acquire->Analyze

Figure 1: Optimized NMR sample preparation workflow to minimize hydrolysis artifacts.

Detailed Methodology
  • Solvent Choice: Use Chloroform-d (

    
    )  stored over molecular sieves. Avoid DMSO-
    
    
    
    if possible, as sulfonyl chlorides can react with DMSO or accelerate hydrolysis due to hygroscopicity.
  • Concentration: Prepare a dilute solution (~10-20 mM) to minimize aggregation effects.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1-2s).

  • Validation: Check for the presence of a broad singlet at ~8-10 ppm (sulfonic acid proton) or shifts in the aromatic region indicating decomposition.

References

  • Zhang, Y. et al. "Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI)." SynOpen, 2024, 8, 211–216.[1]

    • Validation of (2-Fluorophenyl)methanesulfonyl chloride shift at 4.89 ppm.[2]

  • Luo, F. et al. "Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts." Synthesis, 2013, 45, 1675–1682.

    • Validation of (2-Chlorophenyl) and (4-Chlorophenyl) analog shifts.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[3] Organometallics, 2010, 29, 2176–2179.

    • Standard reference for solvent impurities and residual peaks.
  • PubChem. "(2-chloro-5-fluorophenyl)methanesulfonyl chloride - Compound Summary." National Library of Medicine.

    • Structural confirm

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of Sulfonyl Chlorides: An Infrared Spectroscopy-Based Comparative Analysis

For the discerning researcher in drug development and organic synthesis, the precise characterization of reactive functional groups is not merely a procedural step but a cornerstone of scientific rigor. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the precise characterization of reactive functional groups is not merely a procedural step but a cornerstone of scientific rigor. Among these, the sulfonyl chloride group (–SO₂Cl) stands out as a versatile synthetic intermediate, pivotal in the construction of sulfonamides, sulfonate esters, and other vital molecular architectures. Its inherent reactivity, however, demands a robust and unequivocal analytical approach for its identification and differentiation from other functional groups.

Infrared (IR) spectroscopy emerges as a powerful, non-destructive, and readily accessible technique for this purpose. The vibrational signatures of the sulfonyl chloride moiety, specifically the stretching frequencies of the S=O and S–Cl bonds, provide a highly characteristic fingerprint. This guide offers an in-depth exploration of these characteristic IR absorption bands, a comparative analysis with spectrally similar functional groups, and a practical guide to obtaining high-quality data. Furthermore, we will contextualize the utility of IR spectroscopy by comparing it with other common analytical techniques, providing a holistic perspective for the modern researcher.

The Vibrational Fingerprint of a Sulfonyl Chloride

The sulfonyl chloride functional group gives rise to several distinct and intense absorption bands in the mid-infrared region of the electromagnetic spectrum. The most prominent of these are due to the stretching vibrations of the sulfur-oxygen double bonds (SO₂) and the sulfur-chlorine single bond (S–Cl).

The SO₂ group exhibits two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The asymmetric stretch requires more energy and thus appears at a higher wavenumber, while the symmetric stretch occurs at a lower wavenumber. These two absorptions are typically strong and serve as reliable indicators of the sulfonyl group's presence[1].

The key diagnostic bands for a sulfonyl chloride are:

  • Asymmetric SO₂ Stretch (νₐₛ): Typically observed as a strong band in the region of 1375–1410 cm⁻¹ .

  • Symmetric SO₂ Stretch (νₛ): Appears as another strong band in the 1185–1204 cm⁻¹ range[2].

  • S–Cl Stretch (νₛ₋ₔₗ): This bond vibration is found at a much lower frequency, generally in the range of 540-785 cm⁻¹ [3]. The exact position can be influenced by the conformation and nature of the attached group. It's important to note that this region can sometimes be obscured by other vibrations in the fingerprint region of the spectrum.

These characteristic absorption ranges are a direct consequence of the bond strengths and atomic masses involved in the vibrations, providing a reliable basis for functional group identification.

Comparative Spectral Analysis: Distinguishing Sulfonyl Chlorides

A crucial aspect of spectral interpretation is the ability to differentiate the target functional group from others that may exhibit absorptions in similar regions. This section provides a comparative analysis of the IR spectra of sulfonyl chlorides with those of sulfones and esters, two common functional groups that can present potential for spectral overlap.

Sulfonyl Chloride vs. Sulfone

Sulfones (R–SO₂–R') also possess the sulfonyl group and therefore exhibit strong asymmetric and symmetric SO₂ stretching bands. However, the electronegativity of the substituent attached to the sulfur atom influences the position of these bands. The highly electronegative chlorine atom in a sulfonyl chloride withdraws electron density from the sulfur, strengthening the S=O bonds and causing them to vibrate at higher frequencies compared to a sulfone, where alkyl or aryl groups are attached to the sulfur.

Functional GroupAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)Key Distinguishing Feature
Sulfonyl Chloride 1375–1410 (strong)1185–1204 (strong)SO₂ stretches at higher wavenumbers; presence of S–Cl stretch.
Sulfone 1350–1300 (strong)1160–1120 (strong)SO₂ stretches at lower wavenumbers; absence of S–Cl stretch.[4]

This clear shift in the SO₂ stretching frequencies provides a robust method for distinguishing between these two functional groups.

Sulfonyl Chloride vs. Ester

Esters (R–CO–OR') are another common functional group with strong absorptions in the mid-IR region, primarily due to the carbonyl (C=O) stretch and the C–O stretches. While the regions are distinct, a novice spectroscopist might find the presence of multiple strong bands confusing.

Functional GroupKey Absorption Bands (cm⁻¹)Key Distinguishing Feature
Sulfonyl Chloride 1375–1410 (strong, νₐₛ SO₂) & 1185–1204 (strong, νₛ SO₂)Two distinct, strong bands for the SO₂ group.
Ester 1750–1735 (strong, ν C=O) & 1300–1000 (strong, ν C–O)A very strong carbonyl peak at a higher frequency than the sulfonyl chloride bands, and strong C–O stretches.

The most definitive differentiator is the position of the highest frequency strong band. For an ester, the C=O stretch is typically found above 1700 cm⁻¹, a region where sulfonyl chlorides do not have strong absorptions.

The Impact of Molecular Environment: Alkyl vs. Aryl Sulfonyl Chlorides

The electronic environment surrounding the sulfonyl chloride group can subtly influence the precise position of its characteristic absorption bands. This is most evident when comparing alkyl and aryl sulfonyl chlorides.

An aryl group, being electron-withdrawing through resonance, can pull electron density away from the sulfonyl group. This effect tends to slightly increase the bond order of the S=O bonds, leading to a shift to higher wavenumbers for the SO₂ stretching vibrations compared to their alkyl counterparts. Conversely, an electron-donating alkyl group will have the opposite effect.

Compound TypeAsymmetric SO₂ Stretch (νₐₛ) (cm⁻¹)Symmetric SO₂ Stretch (νₛ) (cm⁻¹)
Alkyl Sulfonyl Chloride (e.g., Methanesulfonyl chloride)~1370~1175
Aryl Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)~1380~1180

While these shifts are generally small, they are observable and can provide additional structural information. The general principle is that more electronegative or electron-withdrawing substituents attached to the sulfur atom will increase the S=O stretching frequencies[5].

A Practical Guide to Acquiring High-Quality IR Spectra of Sulfonyl Chlorides

The reactivity and moisture sensitivity of many sulfonyl chlorides necessitate careful sample handling to obtain reliable and reproducible IR spectra. Attenuated Total Reflectance (ATR)-FTIR is often the preferred method due to its minimal sample preparation requirements.

Experimental Protocol: ATR-FTIR Analysis of a Liquid Sulfonyl Chloride
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application:

    • Place a small drop of the liquid sulfonyl chloride sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR anvil to apply gentle and consistent pressure on the liquid sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Identify the characteristic asymmetric and symmetric SO₂ stretching bands, and if possible, the S–Cl stretch.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with an appropriate solvent to remove all traces of the sample.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Clean ATR Crystal] --> B{Acquire Background Spectrum}; B --> C[Apply Liquid Sulfonyl Chloride Sample]; C --> D[Lower Anvil and Apply Pressure]; D --> E{Acquire Sample Spectrum}; E --> F[Process and Analyze Spectrum]; F --> G[End: Clean ATR Crystal];

} caption: "ATR-FTIR Experimental Workflow for a Liquid Sulfonyl Chloride."

A Broader Perspective: IR Spectroscopy in the Analytical Toolkit

While IR spectroscopy is an excellent tool for the initial identification of the sulfonyl chloride functional group, a comprehensive characterization often relies on a multi-technique approach.

dot graph G { layout=neato; node [shape=ellipse, style=filled];

} caption: "Complementary nature of analytical techniques for sulfonyl chloride characterization."

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). For a sulfonyl chloride, the protons on the carbon adjacent to the functional group will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the –SO₂Cl group[6]. For example, in butane-1-sulfonyl chloride, the multiplet for the CH₂ group attached to the sulfonyl chloride appears at approximately 3.68 ppm[6].

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. A key feature in the mass spectrum of a sulfonyl chloride is the isotopic pattern of the molecular ion and chlorine-containing fragments, which will show two peaks separated by two mass units with an intensity ratio of approximately 3:1 (due to the natural abundance of ³⁵Cl and ³⁷Cl)[6]. Common fragmentation pathways involve the loss of the chlorine atom or the entire –SO₂Cl group.

The following table summarizes the strengths and applications of each technique in the context of sulfonyl chloride analysis:

TechniquePrimary Information ProvidedKey Advantages for Sulfonyl Chloride Analysis
IR Spectroscopy Functional group identificationRapid, non-destructive, excellent for confirming the presence of the –SO₂– group.
NMR Spectroscopy Detailed molecular structure and connectivityUnambiguous structure elucidation, quantification (qNMR).
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, confirmation of elemental composition (high-resolution MS), characteristic isotopic pattern for chlorine.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. [Link]

  • CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. (1961). Canadian Science Publishing. [Link]

  • Alkyl and aryl halide infrared spectra. (n.d.). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (2025). ResearchGate. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and chemical entities, the safe and effective use of reactive reagents is paramount. (5-Chloro-2-fluorophenyl)methanesu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical entities, the safe and effective use of reactive reagents is paramount. (5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a valuable building block in medicinal chemistry and drug development, but its potent reactivity necessitates a thorough understanding of its hazards and strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory professionals to handle this compound with confidence and care.

Hazard Identification and Risk Assessment

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a corrosive compound that reacts vigorously with water and other nucleophiles.[1][2] Its primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][3] Inhalation of its vapors can also cause irritation to the respiratory tract.[1]

  • Reactivity with Water: The compound reacts with moisture, including humidity in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.[3] This reaction can be exothermic.

  • Incompatibility: It is incompatible with strong bases, oxidizing agents, and metals.[4]

A thorough risk assessment should be conducted before any new procedure involving this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum requirements for handling (5-Chloro-2-fluorophenyl)methanesulfonyl chloride.

PPE CategoryRequired EquipmentRationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a full-face shield.[5][6]Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Double-gloving is highly recommended.Gloves must be inspected for tears or pinholes before each use.[3] Proper glove removal technique is crucial to avoid skin contact.[8]
Body Protection A flame-resistant laboratory coat or a chemical-resistant apron.[3][7]This protects against accidental splashes and spills.[5]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[3][6]A fume hood is the primary engineering control to minimize inhalation of harmful vapors. A respirator may be necessary for emergency situations or if a fume hood is not available, based on a risk assessment.[5]
Foot Protection Closed-toe shoes.[6]Provides protection against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling (5-Chloro-2-fluorophenyl)methanesulfonyl chloride minimizes the risk of accidents.

Workflow for Safe Handling

Caption: Step-by-step workflow for the safe handling of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride.

Detailed Procedural Guidance
  • Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be designated for corrosive materials.[9]

  • Handling: Always work within a certified chemical fume hood to ensure proper ventilation.[6][10] Before opening the container, ensure all necessary equipment and reagents are within the hood. Use only dry glassware and syringes to prevent reaction with moisture.

  • Spill Response: In the event of a small spill, evacuate the immediate area and alert colleagues. Use a dry, inert absorbent material like sand or vermiculite to contain the spill.[4] Do not use water.[4] The absorbed material should be collected in a sealed container for hazardous waste disposal. For larger spills, evacuate the laboratory and contact your institution's emergency response team.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride and any contaminated materials is crucial for laboratory safety and environmental protection.

  • Waste Collection: All materials contaminated with the chemical, including empty containers, gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[12][13]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of corrosive and reactive hazardous waste. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely utilize (5-Chloro-2-fluorophenyl)methanesulfonyl chloride in their work, fostering a secure and productive research environment.

References

  • University of South Carolina. Personal Protection Equipment. [Link]

  • The Chemistry Blog. Safe Handling of Corrosive Chemicals. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • University of California, Irvine Environmental Health & Safety. Strong-Corrosive-Chemicals.docx. [Link]

  • Chemsafe. 10 Tips Working Safely with corrosives. [Link]

  • ReAgent. What are the safety precautions when handling Benzene Sulfonyl Chloride? [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Sdfine. sulphuryl chloride. [Link]

  • International Labour Organization. METHANESULFONYL CHLORIDE. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET - (3,5-Dichlorophenyl)methanesulfonyl chloride. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(5-Chloro-2-fluorophenyl)methanesulfonyl chloride
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(5-Chloro-2-fluorophenyl)methanesulfonyl chloride
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